N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15581676
Molecular Formula: C25H32N6O3
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32N6O3 |
|---|---|
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | N-cyclopentyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)31(21)16-17)15-19(24(32)27-18-5-2-3-6-18)22(26)30(23)10-4-9-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32) |
| Standard InChI Key | UGZZZVRRSJEMQB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC5CCCC5)C=C1 |
Introduction
N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and various functional groups. It features a cyclopentyl group, an imino moiety, and a morpholine derivative, contributing to its chemical reactivity and potential biological activity . The compound's intricate structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis
The synthesis of N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, each requiring careful optimization of conditions to maximize yield and purity. The synthesis typically involves the formation of the triazatricyclo core followed by the introduction of the cyclopentyl and morpholine groups.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, although further research is necessary to elucidate its exact mechanisms of action and therapeutic potential. The presence of morpholine and imine functionalities may confer properties similar to other compounds with anticancer or neuroprotective activities.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Morpholine and imine functionalities | Anticancer |
| Compound B | Triazole ring with alkyl substituents | Antimicrobial |
| Compound C | Similar tricyclic structure with different side chains | Neuroprotective |
These compounds share structural similarities with N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, suggesting potential for similar biological activities.
Future Research Directions
Future studies should focus on optimizing the synthesis process, exploring the compound's interaction with biological targets, and evaluating its therapeutic potential in various disease models. This could involve in vitro and in vivo studies to assess efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume